5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole
Description
The exploration of novel chemical entities with the potential for diverse applications is a cornerstone of modern organic chemistry and drug discovery. The compound 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole represents a sophisticated molecular design, integrating three distinct and functionally significant chemical motifs: an oxazole (B20620) core, an azepane ring, and a tosylate group. This unique combination suggests a scaffold with multifaceted potential, from serving as a versatile synthetic intermediate to exhibiting specific biological activities.
Oxazole-based heterocycles are a class of five-membered aromatic rings containing one oxygen and one nitrogen atom. This structural motif is of paramount importance in contemporary chemical research, primarily due to its prevalence in a wide array of biologically active natural products and synthetic compounds. ontosight.aitandfonline.com The oxazole ring system is a key component in numerous pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimuseonaturalistico.it
The versatility of the oxazole scaffold also lies in its utility as a synthetic intermediate. chemrxiv.org The oxazole ring can be readily functionalized at various positions, allowing for the construction of complex molecular architectures. nih.gov Its stability under a range of reaction conditions, coupled with its ability to participate in various chemical transformations, makes it an attractive building block for organic chemists. chemrxiv.org
Table 1: Examples of Biologically Active Oxazole-Containing Compounds
| Compound Name | Biological Activity |
| Mubritinib | Protein kinase inhibitor |
| Phenoxan | Antimicrobial agent |
| Texaline | Natural product with potential therapeutic applications |
| Streptochlorin | Antifungal agent |
This table is generated based on information from various sources. chemrxiv.org
The azepane moiety, a seven-membered saturated nitrogen-containing heterocycle, is another critical component of the title compound's structure. Azepane and its derivatives are significant in drug discovery, with several FDA-approved drugs incorporating this ring system. nih.govlifechemicals.com The inclusion of an azepane ring can impart favorable pharmacokinetic properties to a molecule and allows for the exploration of a larger chemical space due to its conformational flexibility. lifechemicals.com
In advanced organic synthesis, the azepane scaffold serves as a versatile building block for the creation of complex nitrogen-containing molecules. nih.gov Its derivatives are found in a variety of natural products and bioactive compounds, exhibiting a wide range of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities. nih.gov The ability to introduce substituents on the azepane ring provides a means to fine-tune the biological activity and physical properties of the parent molecule. lifechemicals.com
The structure of this compound is characterized by a high degree of functionalization and stereochemical complexity. The molecule features a trisubstituted oxazole ring, with each substituent contributing unique properties. The benzyl (B1604629) group at the 2-position introduces an aromatic component, which can be involved in π-stacking interactions. The azepane ring at the 5-position adds a flexible, basic nitrogen center.
Crucially, the tosylate group at the 4-position is an excellent leaving group, making this position highly reactive towards nucleophilic substitution. proprep.comwikipedia.org The tosyl group, derived from p-toluenesulfonic acid, is widely used in organic synthesis to convert alcohols into better leaving groups. ontosight.airesearchgate.net This inherent reactivity of the C4-tosyloxazole bond is a key feature of the molecule, suggesting its primary role as a versatile intermediate for the synthesis of other highly functionalized oxazoles.
The research rationale for a compound like this compound is therefore twofold. Firstly, it serves as a platform for the synthesis of a library of novel compounds through the displacement of the tosylate group by various nucleophiles. This allows for the systematic exploration of the chemical space around the oxazole core. Secondly, the combination of the biologically relevant oxazole and azepane moieties suggests that the resulting products may exhibit interesting pharmacological properties, making this scaffold a promising starting point for drug discovery programs.
Given the novelty of this compound, specific research on this exact compound is not widely documented. However, based on its structural components, several key academic research areas can be identified as highly relevant:
Synthetic Methodology Development: Research would likely focus on the efficient synthesis of the title compound and its analogues. This could involve exploring various methods for the construction and functionalization of the oxazole ring. organic-chemistry.orgacs.orgnih.gov
Medicinal Chemistry and Drug Discovery: A primary research avenue would be the use of this compound as a scaffold to generate new molecules with potential therapeutic applications. The inherent biological activities of oxazole and azepane derivatives suggest that new compounds derived from this scaffold could be screened for a wide range of activities, including as kinase inhibitors, antimicrobials, or anti-inflammatory agents. museonaturalistico.itnih.gov
Combinatorial Chemistry and Library Synthesis: The reactive tosylate group makes this compound an ideal candidate for combinatorial chemistry approaches. By reacting it with a diverse set of nucleophiles, a large library of related compounds could be rapidly synthesized and screened for biological activity.
Chemical Biology: Novel derivatives could be designed as chemical probes to study biological processes. For instance, fluorescent tags or affinity labels could be introduced via nucleophilic substitution of the tosylate group to investigate the molecular targets of these compounds.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-benzyl-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-11-13-20(14-12-18)29(26,27)22-23(25-15-7-2-3-8-16-25)28-21(24-22)17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYREMXMPJZTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Azepan 1 Yl 2 Benzyl 4 Tosyloxazole and Its Precursors
Strategies for Oxazole (B20620) Ring Construction with Controlled Substitution
The oxazole ring is a fundamental component of many pharmacologically active compounds. nih.gov Its synthesis with specific substituents at the C2, C4, and C5 positions requires versatile and regioselective chemical transformations.
Van Leusen Oxazole Synthesis and its Adaptations for 4-Tosyloxazole Formation
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline) intermediate. Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring. wikipedia.orgmdpi.com
This classical method typically yields 5-substituted oxazoles. However, adaptations of the Van Leusen reaction can be employed to generate different substitution patterns. For the specific formation of a 4-tosyloxazole, the synthetic strategy would likely involve a modification where the tosyl group from TosMIC is retained or a tosyl group is introduced onto a pre-formed oxazole ring. A one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aldehydes, and aliphatic halides in ionic liquids, demonstrating the versatility of this reaction. mdpi.comorganic-chemistry.org Microwave-assisted Van Leusen synthesis has also been reported for the efficient production of 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles. mdpi.com
Table 1: Key Features of Van Leusen Oxazole Synthesis Adaptations
| Feature | Description |
| Reactants | Aldehydes, Tosylmethyl isocyanide (TosMIC), and often a base. |
| Intermediate | 4,5-dihydrooxazole (oxazoline). |
| Key Transformation | Cyclization followed by elimination of the tosyl group. |
| Adaptations | One-pot reactions in ionic liquids for 4,5-disubstitution; Microwave-assisted synthesis. mdpi.comorganic-chemistry.org |
Metal-Catalyzed Cyclization Approaches for Substituted Oxazoles
Metal-catalyzed reactions offer a highly efficient and regioselective means of constructing substituted oxazole rings. Various transition metals, including palladium, copper, and silver, have been successfully employed to catalyze the cyclization of diverse precursors. rsc.orgacs.orgacs.org
Palladium- and copper-catalyzed oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.orgnih.gov This method is thought to proceed through a cascade formation of C-N and C-O bonds. Copper-catalyzed intramolecular cyclization of functionalized enamides provides an efficient route to 2,5-disubstituted oxazoles. acs.org Silver-catalyzed cyclization of propargylamides and allenylamides also yields functionalized oxazoles. acs.org These methods provide access to a wide range of substitution patterns on the oxazole core.
Table 2: Comparison of Metal-Catalyzed Oxazole Syntheses
| Catalyst | Precursors | Substitution Pattern | Reference |
| Palladium/Copper | Varies | Trisubstituted | rsc.orgnih.gov |
| Copper | Functionalized Enamides | 2,5-disubstituted | acs.org |
| Silver | Propargylamides, Allenylamides | Functionalized | acs.org |
Oxidative Cyclization and Annulation Reactions for Oxazole Scaffolds
Oxidative cyclization represents a powerful strategy for the synthesis of oxazoles, often proceeding under mild conditions and with high atom economy. These reactions can be metal-catalyzed or proceed without a catalyst. A novel Pd-catalyzed/Cu-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.orgnih.gov
Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been shown to produce 2,5-disubstituted oxazoles in good yields. nih.gov Annulation strategies, which involve the formation of a ring onto an existing structure, also provide a route to oxazole scaffolds. For instance, a telescoped annulation and oxidation strategy can provide rapid access to oxazole derivatives. researchgate.net
Regioselective Functionalization of the Oxazole Core at C2 and C5 Positions
Direct functionalization of a pre-formed oxazole ring is a key strategy for introducing substituents at specific positions. The C2 and C5 positions of the oxazole ring are particularly susceptible to functionalization. Palladium-catalyzed direct C-H arylation is a prominent method for introducing aryl groups at either the C2 or C5 position with high regioselectivity. researchgate.net The outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. researchgate.net
Using Pd(OAc)2/KOAc as the catalyst system generally leads to regioselective C5-arylation. researchgate.net The ability to selectively functionalize these positions is crucial for the synthesis of complex oxazole derivatives and for the late-stage modification of molecules. researchgate.net
Methodologies for Azepane Ring Formation and Functionalization at N1
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its synthesis, however, can be challenging compared to its five- and six-membered counterparts.
Ring-Expansion and Cyclization Routes to Azepane Derivatives
Several synthetic strategies have been developed to construct the azepane ring system. Ring-expansion reactions, where a smaller ring is enlarged, provide an elegant entry to azepanes. One such method involves the dearomative ring-expansion of nitroarenes, which is mediated by blue light and transforms a six-membered benzene (B151609) ring into a seven-membered ring system. rwth-aachen.denih.gov This photochemical process is centered on the conversion of a nitro group into a singlet nitrene. rwth-aachen.denih.gov Subsequent hydrogenolysis of the expanded intermediate furnishes the azepane. nih.gov
Another approach is the stereoselective and regioselective ring expansion of piperidines to yield diastereomerically pure azepane derivatives. rsc.org Additionally, silyl-aza-Prins cyclization of allylsilyl amines, catalyzed by Lewis acids such as InCl3, can provide trans-azepanes in high yields and with good to excellent diastereoselectivity. nih.gov
Table 3: Overview of Azepane Synthesis Strategies
| Method | Precursor | Key Transformation | Product Features |
| Dearomative Ring-Expansion | Nitroarenes | Photochemical nitrene insertion and ring expansion | Complex substituted azepanes rwth-aachen.denih.gov |
| Piperidine Ring Expansion | Piperidine derivatives | Ring expansion | Diastereomerically pure azepanes rsc.org |
| Silyl-aza-Prins Cyclization | Allylsilyl amines | Lewis acid-catalyzed cyclization | trans-azepanes nih.gov |
Incorporation of Azepane Moiety via Nucleophilic Substitution or Coupling Reactions
The introduction of the seven-membered azepane ring onto the oxazole core at the C5 position is a critical step in the synthesis of the target molecule. This can be achieved through several strategic pathways, primarily involving nucleophilic substitution or modern coupling reactions.
While nucleophilic substitution reactions are not generally common for the oxazole ring, they can be facilitated by the presence of electron-withdrawing groups at the C4 position. pharmaguideline.com A common strategy involves the displacement of a suitable leaving group, such as a halogen, from the C5 position of the oxazole ring by azepane acting as a nucleophile. The reactivity for halogen displacement on the oxazole ring generally follows the order C2 >> C4 > C5, making the C5 substitution challenging but feasible under appropriate conditions. thepharmajournal.com
More contemporary and efficient methods rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach would involve coupling an N-H bond of azepane with a C5-halogenated or C5-triflated oxazole precursor. These reactions are known for their high functional group tolerance and ability to form C-N bonds with high yields.
| Reaction Type | Substrate | Reagent | Conditions | Outcome |
| Nucleophilic Aromatic Substitution | 5-Bromo-2-benzyl-4-tosyloxazole | Azepane | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Formation of C5-N bond |
| Buchwald-Hartwig Amination | 5-Bromo-2-benzyl-4-tosyloxazole | Azepane | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | High-yield formation of C5-N bond under milder conditions |
Stereoselective Synthesis of Azepane Building Blocks
The conformational flexibility of the azepane ring can be crucial for its biological activity, making the stereoselective synthesis of substituted azepane building blocks an important consideration for creating structurally defined analogues. lifechemicals.com While the parent azepane is achiral, the synthesis of chiral derivatives allows for the exploration of structure-activity relationships.
One effective strategy for preparing diastereomerically pure azepane derivatives is through the stereoselective and regioselective ring expansion of piperidines. rsc.orgresearchgate.net This methodology can produce azepane structures with excellent yield and precise stereochemical control. The ability to introduce specific substituents into the azepane ring can bias it towards a particular conformation, which is a key aspect of effective drug design. lifechemicals.com The structure and stereochemistry of these synthesized azepane derivatives can be confirmed using techniques such as X-ray crystallography. rsc.org
Convergent and Divergent Synthetic Approaches for Assembling the Complete Scaffold
The construction of the 5-(azepan-1-yl)-2-benzyl-4-tosyloxazole scaffold can be approached through either convergent or divergent synthetic strategies.
Convergent Synthesis: This approach involves the independent synthesis of key fragments—the substituted azepane and a functionalized 2-benzyl-oxazole—followed by their coupling in a later step. This strategy is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and purification of intermediates before the final assembly.
Divergent Synthesis: In this strategy, a common oxazole intermediate is synthesized first, which is then subjected to a series of reactions to introduce the various substituents (azepane, benzyl (B1604629), and tosyl groups). This method is advantageous for creating a library of related compounds by modifying the late-stage functionalization steps.
Coupling Strategies for Oxazole-Azepane Linkage
A key step in a convergent synthesis is the formation of the bond between the oxazole ring and the azepane moiety. As mentioned previously, palladium-catalyzed cross-coupling reactions are highly effective for this transformation. A 2-benzyl-4-tosyloxy-5-bromooxazole intermediate would be an ideal substrate for a Buchwald-Hartwig amination reaction with azepane. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Introduction of the Benzyl Substituent at C2 of the Oxazole Ring
The benzyl group at the C2 position of the oxazole ring can be introduced through various classical and modern oxazole synthesis methods. wikipedia.org The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
One of the most common methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com In this case, N-(1-oxo-3-phenylpropan-2-yl)acetamide could be cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide to yield a 2-benzyl-substituted oxazole.
Another versatile approach is the reaction of an acid chloride with an isocyanide. pharmaguideline.com Phenylacetyl chloride can be reacted with a suitable isocyanide precursor to construct the 2-benzyl-oxazole core. Furthermore, palladium-catalyzed direct arylation or alkylation reactions at the C2 position of a pre-formed oxazole ring offer a modern and efficient route. nih.gov For instance, direct C-H functionalization of an ethyl oxazole-4-carboxylate at the C2 position can be achieved with high regioselectivity using specific palladium catalysts and ligands. nih.gov
| Synthetic Method | Key Precursors | Reagents/Conditions | Result |
| Robinson-Gabriel Synthesis | N-(1-oxo-3-phenylpropan-2-yl) derivative | H₂SO₄ or P₂O₅ | Cyclization to 2-benzyl-oxazole |
| From Isocyanides | Phenylacetyl chloride, Tosylmethyl isocyanide (TosMIC) | Base | Formation of 2-benzyl-oxazole ring |
| Direct C-H Arylation | Ethyl oxazole-4-carboxylate | Benzyl bromide, Pd catalyst, ligand, base | Regioselective introduction of the benzyl group at C2 |
Late-Stage Functionalization and Tosylation at C4 Position
The final step in the synthesis involves the introduction of the tosyloxy group at the C4 position. This is typically achieved through a late-stage functionalization strategy. A common precursor for this step is a 4-hydroxyoxazole derivative. The hydroxyl group can then be converted to a tosylate (a good leaving group) by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270).
The synthesis of the 4-hydroxyoxazole precursor itself can be challenging. One potential route is the hydrolysis of a 4-ester or 4-amino substituted oxazole. Alternatively, direct oxidation of a C-H bond at the C4 position could be explored, although controlling the regioselectivity can be difficult as the C5 and C2 positions are also reactive. pharmaguideline.comwikipedia.org
Mechanistic Investigations of Reaction Pathways to 5 Azepan 1 Yl 2 Benzyl 4 Tosyloxazole
Detailed Reaction Mechanisms in Oxazole (B20620) Synthesis
The formation of the oxazole ring is a cornerstone of this synthesis, and several classical and modern methods are available, each with its own distinct mechanistic pathway.
Cyclodehydration and Condensation Mechanisms
Cyclodehydration and condensation reactions are fundamental to many heterocyclic syntheses, including that of oxazoles. Two prominent examples are the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.
The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.com The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or phosphorus oxychloride. wikipedia.org The mechanism commences with the protonation of the keto-carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate. A series of proton transfers and the elimination of a water molecule then lead to the formation of the aromatic oxazole ring.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgijpsonline.com This reaction is essentially a dehydration process that occurs under mild conditions. wikipedia.orgijpsonline.com The mechanism begins with the addition of HCl to the cyanohydrin. The subsequent reaction with an aldehyde leads to a rearrangement and cyclization, ultimately yielding the oxazole product after dehydration. wikipedia.org An equimolar amount of the cyanohydrin and aldehyde are typically used. wikipedia.org
| Reaction | Starting Materials | Key Mechanistic Steps | Catalyst/Reagent |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Protonation of keto-carbonyl, intramolecular nucleophilic attack by amide oxygen, dehydration. wikipedia.org | Cyclodehydrating agents (e.g., H₂SO₄, POCl₃). wikipedia.org |
| Fischer Oxazole Synthesis | Cyanohydrin and Aldehyde | Addition of HCl to cyanohydrin, reaction with aldehyde, rearrangement, cyclization, dehydration. wikipedia.org | Anhydrous Hydrochloric Acid. wikipedia.org |
Mechanistic Insights into Metal-Catalyzed Oxazole Formation
Transition metal catalysis offers efficient and selective methods for oxazole synthesis under mild conditions. researchgate.net Gold and rhodium catalysts have proven particularly effective.
Gold-catalyzed syntheses of oxazoles often proceed through the formation of α-oxo gold carbene intermediates. rhhz.net One such method involves the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govnih.gov The proposed mechanism begins with the coordination of the gold catalyst to the alkynyl triazene. nih.govrsc.org This is followed by a regioselective attack by the dioxazole, leading to a gold carbene species after ring fragmentation and elimination of acetone. nih.gov An intramolecular nucleophilic cyclization then occurs between the acyl oxygen and the gold carbene, which subsequently collapses to form the oxazole product and regenerate the gold catalyst. rsc.org
Rhodium-catalyzed reactions can also be employed for oxazole formation. For instance, the reaction of diazocarbonyl compounds with nitriles can be catalyzed by rhodium complexes. The mechanism is believed to involve the formation of a rhodium carbene from the diazocarbonyl compound. This carbene then undergoes a [3+2] cycloaddition with the nitrile to form the oxazole ring. researchgate.net
| Metal Catalyst | Key Intermediate | General Mechanistic Pathway | Example Reaction |
|---|---|---|---|
| Gold (Au) | α-Oxo gold carbene. rhhz.net | Coordination to alkyne, nucleophilic attack, formation of gold carbene, intramolecular cyclization, catalyst regeneration. nih.govrsc.orgrsc.org | Cycloaddition of alkynyl triazenes and 1,2,4-dioxazoles. nih.gov |
| Rhodium (Rh) | Rhodium carbene. researchgate.net | Formation of metal carbene from diazocarbonyl, [3+2] cycloaddition with nitrile. researchgate.net | Reaction of diazocarbonyl compounds with nitriles. researchgate.net |
Electrocyclization and Rearrangement Pathways Involving Oxazole Intermediates
Electrocyclization and rearrangement reactions provide alternative routes to substituted oxazoles, often involving the thermal or photochemical transformation of isomeric precursors.
The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole where the acyl group on position 4 and the substituent on position 5 exchange places. wikipedia.org The mechanism is initiated by a thermal pericyclic ring opening of the oxazole to form a nitrile ylide intermediate. alchetron.comchem-station.com This intermediate then undergoes a rearrangement to form the isomeric oxazole. The stability of the nitrile ylide intermediate influences the reaction outcome, as it can revert to the starting material. wikipedia.org The reaction's feasibility is dependent on the energy difference between the starting material and the product. alchetron.com
Photochemical rearrangements of oxazoles can also lead to the formation of isomeric structures. For instance, the irradiation of certain phenyloxazoles can result in a formal interchange of adjacent ring atoms. The photoisomerization of isoxazoles to oxazoles is another relevant process that proceeds via the homolysis of the O–N bond to form an acyl azirine intermediate upon UV irradiation. nih.gov
Mechanistic Aspects of Azepane Ring Construction
The seven-membered azepane ring presents a synthetic challenge due to less favorable cyclization kinetics compared to five- or six-membered rings. nih.gov Nevertheless, several mechanistic strategies have been developed for its construction.
Epoxide Ring-Opening and Cyclization Processes
The construction of the azepane ring can be achieved through the ring-opening of an epoxide followed by an intramolecular cyclization. This process typically involves a nucleophilic attack on one of the epoxide carbons by an amine. The regioselectivity of the ring-opening is influenced by steric and electronic factors, as well as the reaction conditions. Following the initial ring-opening, an intramolecular cyclization can occur to form the seven-membered azepane ring. This cyclization step is often facilitated by a Brønsted acid. thieme-connect.de The efficiency of the cyclization can be influenced by the nature of the tether connecting the nucleophile and the electrophilic center.
Reductive Amination and Ring-Closing Metathesis Mechanisms
Modern synthetic methods like reductive amination and ring-closing metathesis provide powerful tools for the construction of azepane rings.
Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Intramolecular reductive amination is a particularly effective strategy for the synthesis of cyclic amines, including azepanes. researchgate.netrsc.org The reaction can be catalyzed by various reagents, with sodium triacetoxyborohydride (B8407120) being a common choice for its mildness and selectivity. rsc.org The mechanism involves the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.
Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of unsaturated rings of various sizes, including azepanes. wikipedia.org This reaction utilizes a metal catalyst, typically based on ruthenium, to facilitate the intramolecular metathesis of a diene. The mechanism involves the formation of a metallacyclobutane intermediate. The reaction is driven forward by the formation of a stable cyclic alkene and the release of a volatile byproduct, such as ethylene. wikipedia.org RCM is valued for its functional group tolerance and its ability to form medium to large rings. wikipedia.org
| Method | Key Intermediate/Transition State | Driving Force/Key Step | Catalyst/Reagent |
|---|---|---|---|
| Epoxide Ring-Opening and Cyclization | Alkoxide intermediate from epoxide opening. | Intramolecular nucleophilic attack to form the seven-membered ring. thieme-connect.de | Brønsted acids. thieme-connect.de |
| Intramolecular Reductive Amination | Iminium ion intermediate. rsc.org | In situ reduction of the iminium ion by a hydride reagent. rsc.org | Sodium triacetoxyborohydride, Iridium complexes. rsc.orgrsc.org |
| Ring-Closing Metathesis (RCM) | Metallacyclobutane intermediate. wikipedia.org | Formation of a stable cycloalkene and release of ethylene. wikipedia.org | Ruthenium-based catalysts (e.g., Grubbs' catalyst). wikipedia.org |
Intramolecular and Intermolecular Reaction Mechanisms in Scaffold Assembly
The assembly of the highly substituted oxazole core of 5-(azepan-1-yl)-2-benzyl-4-tosyloxazole can be envisaged through several plausible mechanistic routes, broadly categorized as intramolecular or intermolecular processes.
Intramolecular Cyclization: A common and powerful strategy for oxazole synthesis is the intramolecular cyclization of a suitable acyclic precursor. organic-chemistry.org The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.com For the target molecule, a hypothetical intramolecular pathway could involve the ring closure of a precursor such as an N-(1-(azepan-1-yl)-1-oxo-3-phenylpropan-2-yl) amide derivative. In such a mechanism, the amide oxygen would act as an internal nucleophile, attacking the carbonyl carbon of the keto-azepane moiety, followed by dehydration to yield the aromatic oxazole ring. Such intramolecular reactions are often favored due to positive entropic factors, as the reacting centers are held in close proximity within the same molecule. acs.orgfrontiersin.org The formation of a 5-aminooxazole specifically can also proceed via the cyclization of an N-acyliminium ion intermediate generated in situ. nih.gov
Intermolecular Reactions: Alternatively, the scaffold could be assembled through the convergence of two or more distinct molecular components. Numerous methods for synthesizing polysubstituted oxazoles from readily available starting materials have been developed, often employing metal catalysis or oxidative conditions. nih.govresearchgate.net For example, a plausible intermolecular route could involve the reaction of a benzyl-containing component (e.g., phenylacetyl chloride) with a precursor that provides the C4 and C5 atoms, such as an α-amino nitrile or α-amino ketone bearing the azepanyl group. The tosyloxy group might be installed on an intermediate prior to cyclization or on the final oxazole ring, depending on the stability of the intermediates. While entropically less favored than intramolecular pathways, intermolecular reactions offer greater flexibility and modularity, allowing for diverse combinations of starting materials. nih.gov
Role of Substituents in Directing Reaction Pathways
The nature and position of the substituents are critical in directing the regiochemical and stereochemical outcome of the scaffold assembly. The electronic and steric properties of the benzyl (B1604629), azepanyl, and tosyloxy groups (or their precursors) exert profound control over the reactivity of intermediates and the stability of transition states.
Azepan-1-yl Group (C5): As a secondary amine substituent, the azepanyl group is strongly electron-donating through resonance (+R effect) and moderately activating through induction (+I effect). researchgate.net In a precursor, this group would enhance the nucleophilicity of the C5 position or an adjacent atom, potentially facilitating a key ring-closing step. Its significant steric bulk could also influence the approach of reagents and favor specific conformations in the transition state. In the final product, this electron-donating group activates the oxazole ring, particularly at the C4 position, toward electrophilic attack. wikipedia.org
Benzyl Group (C2): The benzyl group is generally considered to be sterically demanding but relatively neutral electronically. It exerts a weak electron-donating inductive effect (+I effect). Its primary role in directing the reaction pathway is likely steric, influencing the approach of other reactants or reagents to the C2 position of the ring or its precursor. acs.org
Tosyloxy Group (C4): The tosyloxy (p-toluenesulfonate) group is a powerful electron-withdrawing group (-I, -R effects) and an excellent leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com Its presence as a substituent on the oxazole ring dramatically reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. pharmaguideline.com During the synthesis, if a tosylate is present on a precursor, its electron-withdrawing nature would render adjacent carbons more electrophilic. For example, an electron-withdrawing group at C4 facilitates nucleophilic attack at the C2 position. pharmaguideline.com Its exceptional ability to function as a leaving group could be exploited in a final aromatization step of the synthesis. masterorganicchemistry.com
| Substituent | Position | Electronic Effect | Steric Effect | Plausible Role in Directing Reaction |
|---|---|---|---|---|
| Azepan-1-yl | C5 | Strongly Electron-Donating (+R, +I) | High | Enhances nucleophilicity of precursor; Activates final ring system. |
| Benzyl | C2 | Weakly Electron-Donating (+I) | Moderate | Steric hindrance influencing reagent approach. |
| Tosyloxy | C4 | Strongly Electron-Withdrawing (-R, -I) | Moderate | Increases electrophilicity of C4; Excellent leaving group for aromatization. |
Transition State Analysis and Kinetic Studies for Key Steps
While specific experimental or computational data for the synthesis of this compound are not available, the principles of transition state theory and chemical kinetics allow for a rational analysis of key mechanistic steps, such as the rate-determining ring closure.
Transition State Analysis: The transition state of the key cyclization step would involve a highly ordered, strained cyclic structure with partially formed and partially broken bonds. For an intramolecular nucleophilic attack, the geometry of the transition state is critical. The acyclic precursor must adopt a conformation that minimizes steric clashes and allows the nucleophilic atom (e.g., an amide oxygen) and the electrophilic carbon to come within bonding distance. The energy of this transition state, and thus the reaction rate, would be highly sensitive to the substituents.
The electron-donating azepanyl group would stabilize a transition state with developing positive charge (e.g., on a carbonyl carbon being attacked), thereby lowering the activation energy.
The strongly electron-withdrawing tosyloxy group would destabilize a nearby carbocation-like center in a transition state but would stabilize a developing negative charge (carbanion).
The steric bulk of the benzyl and azepanyl groups could raise the energy of the transition state by introducing torsional strain or unfavorable non-bonded interactions.
Kinetic Studies: To experimentally validate a proposed mechanism, kinetic studies would be indispensable. By measuring the reaction rate's dependence on the concentration of reactants, catalysts, and intermediates, the rate law and reaction order can be determined. For instance, if the intramolecular cyclization of a precursor is the rate-determining step, the reaction would be expected to follow first-order kinetics.
Furthermore, a Hammett plot could be constructed by synthesizing a series of analogues with different substituents on the benzyl or tosyl aromatic rings and measuring their reaction rates. The slope of the Hammett plot (the reaction constant, ρ) would provide quantitative insight into the charge distribution at the transition state. A large negative ρ value would indicate the buildup of positive charge in the transition state of the rate-limiting step, while a positive ρ value would suggest the buildup of negative charge.
The following hypothetical data illustrates how rate constants might vary with the electronic nature of a substituent at the para-position of the C2-benzyl group in a key cyclization step.
| Para-Substituent (X) on Benzyl Group | Hammett Constant (σp) | Hypothetical Relative Rate Constant (k_rel) | Plausible Interpretation |
|---|---|---|---|
| -OCH₃ | -0.27 | 3.5 | Electron-donating group stabilizes a positive charge in the transition state, accelerating the reaction. |
| -CH₃ | -0.17 | 1.8 | Weakly electron-donating group provides moderate stabilization. |
| -H | 0.00 | 1.0 | Reference compound. |
| -Cl | 0.23 | 0.4 | Electron-withdrawing group destabilizes a positive charge, slowing the reaction. |
| -NO₂ | 0.78 | 0.05 | Strongly electron-withdrawing group significantly destabilizes the transition state, retarding the reaction. |
Such studies, combining theoretical transition state analysis with experimental kinetics, would be essential to fully elucidate the reaction pathway and optimize the synthesis of this complex polysubstituted oxazole.
Chemical Derivatization and Structural Modification Strategies for 5 Azepan 1 Yl 2 Benzyl 4 Tosyloxazole
Modification of the Tosyloxy Group for Diversification or Further Transformation
The p-toluenesulfonate (tosyloxy) group at the C4 position of the oxazole (B20620) ring is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the structural diversification of the parent molecule.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the oxazole ring facilitates the displacement of the tosylate by a variety of nucleophiles. While direct SNAr reactions on five-membered heterocycles can be challenging, the presence of the activating tosyl group makes such transformations feasible. A range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles can be employed to introduce new functional groups at the C4 position, leading to novel 4-substituted oxazole derivatives. For instance, reaction with amines or alkoxides would yield 4-amino or 4-alkoxy oxazoles, respectively.
Palladium-Catalyzed Cross-Coupling Reactions: The C4-OTs bond serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically offer high efficiency and functional group tolerance. mdpi.com By selecting the appropriate coupling partner, a wide array of substituents can be introduced at the C4 position. nih.govignited.in
Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids or their esters provides access to 4-aryl and 4-vinyl oxazoles. nih.govresearchgate.net This method is renowned for its mild conditions and the commercial availability of a vast library of boronic acid reagents. nih.gov
Heck Coupling: Coupling with alkenes introduces alkenyl substituents at the C4 position, offering a route to extended conjugated systems. nih.gov
Sonogashira Coupling: The reaction with terminal alkynes yields 4-alkynyl oxazoles. This transformation is particularly useful for the synthesis of rigid, linear extensions to the molecular scaffold. nih.gov
Negishi Coupling: The use of organozinc reagents allows for the introduction of various alkyl, aryl, and vinyl groups. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing an alternative and often more general route to 4-aminooxazole derivatives than direct SNAr.
The versatility of these cross-coupling reactions allows for the generation of extensive libraries of analogues from a common intermediate.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting C4-Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl |
| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl (-CH=CHR) |
| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl (-C≡CR) |
| Negishi | R-ZnX | Pd(PPh₃)₄ | Alkyl/Aryl (R) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amino (-NR₂) |
Functionalization of the Azepane Moiety for Conformational Control
The seven-membered azepane ring is a flexible structural motif, and its conformational diversity can be crucial for biological activity. lifechemicals.com Introducing substituents onto the azepane ring can serve to not only explore new interactions with biological targets but also to bias the ring's conformation, effectively locking it into a more favorable geometry. mq.edu.aursc.org
Given that the azepane nitrogen is tertiary in the parent compound, derivatization must target the carbon atoms of the ring. Strategies for functionalizing cyclic tertiary amines often involve C-H activation or oxidation to form an intermediate iminium ion, which can then be trapped by a nucleophile. acs.org For instance, oxidation of the α-carbon relative to the nitrogen can generate an endocyclic iminium ion, which can subsequently react with organometallic reagents or other nucleophiles to install a substituent at the C2 or C7 position of the azepane ring. acs.org
Recent advances in photochemistry and catalysis have provided methods for the dearomative ring expansion of nitroarenes to produce highly substituted azepanes, highlighting the chemical tractability of this ring system to diverse functionalization. nih.gov While these are synthetic routes to substituted azepanes rather than direct modifications of the pre-formed ring, they inform the types of substitution patterns that are synthetically accessible.
The introduction of sterically demanding or stereoelectronically influential groups, such as fluorine or hydroxyl groups, can significantly alter the conformational equilibrium of the azepane ring. mq.edu.aursc.org For example, strategic monofluorination has been shown to effectively bias the azepane ring into a single major conformation. rsc.org This conformational control is a key strategy in drug design for optimizing ligand-receptor interactions. lifechemicals.com
| Modification Strategy | Target Position | Potential Reagents/Method | Primary Goal |
|---|---|---|---|
| α-C-H Functionalization | C2 / C7 of Azepane | Oxidation (e.g., Hg(OAc)₂) followed by nucleophilic addition | Introduce alkyl, aryl, or cyano groups |
| Hydroxylation | Various | Late-stage oxidation of related tetrahydroazepines | Introduce polarity, H-bond donors; conformational influence |
| Fluorination | Various | Synthesis from fluorinated precursors | Control conformation through stereoelectronic effects mq.edu.au |
Derivatization at the Benzyl (B1604629) Substituent for Probing Structure-Reactivity Relationships
The benzyl group at the C2 position of the oxazole offers two primary sites for modification: the aromatic ring and the benzylic methylene (B1212753) bridge. Derivatization at these sites can be used to probe structure-reactivity relationships by altering steric bulk, electronic properties, and conformational flexibility.
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is amenable to electrophilic aromatic substitution reactions. The substitution pattern (ortho, meta, para) will be directed by the electron-donating or -withdrawing nature of the substituent and the reaction conditions. Standard electrophilic reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation can be employed to introduce a wide range of functional groups. These modifications directly impact the electronic environment of the entire molecule and can introduce new points for interaction with biological targets. For example, introducing an electron-withdrawing group like a nitro or cyano group would decrease the electron density of the phenyl ring, while an electron-donating group like a methoxy (B1213986) group would increase it.
Benzylic Position Functionalization: While the benzylic C-H bonds are generally less reactive, they can be functionalized under more forcing conditions, typically involving radical-based or oxidative methods. For example, radical bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position, which could then be displaced by various nucleophiles to introduce a range of functionalities. Such modifications would directly influence the conformational freedom of the C2-substituent.
| Reaction | Reagent | Position of Modification | Introduced Group | Effect on Properties |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Phenyl ring (ortho/para) | -NO₂ | Electron-withdrawing |
| Bromination | Br₂/FeBr₃ | Phenyl ring (ortho/para) | -Br | Electron-withdrawing, steric bulk |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Phenyl ring (para) | -COR | Electron-withdrawing, steric bulk |
| Radical Bromination | NBS, initiator | Benzylic (-CH₂-) | -CH(Br)- | Creates new reactive site |
Regioselective Chemical Transformations of the Oxazole Core
While the substituents at C2, C4, and C5 provide the most accessible handles for derivatization, the oxazole ring itself can undergo specific chemical transformations. The reactivity of the oxazole core is characterized by its aromaticity, the basicity of the nitrogen atom, and the acidity of the C-H protons. wikipedia.orgpharmaguideline.com
Directed Metalation: In substituted oxazoles, the remaining C-H bonds can be acidic enough for deprotonation by strong bases, a process known as directed metalation. nih.govacs.org For the parent compound, the C2, C4, and C5 positions are already substituted. However, if the benzyl group at C2 were replaced with a proton, this position would be the most acidic and prone to deprotonation by organolithium reagents. wikipedia.orgpharmaguideline.com The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂), allowing for regioselective functionalization. nih.govacs.org This strategy is more relevant for the synthesis of analogues rather than direct modification of the title compound.
Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles. wikipedia.orgpharmaguideline.com This reaction typically leads to a bicyclic adduct which can subsequently undergo rearrangement and loss of a small molecule (like water or HCN) to form a substituted pyridine (B92270). This transformation represents a complete alteration of the heterocyclic core, providing a pathway from an oxazole scaffold to a pyridine scaffold, which can be a valuable strategy for expanding molecular diversity.
Ring Transformation: The oxazole ring can be converted into other heterocycles under certain conditions. For example, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can sometimes lead to ring-opening followed by recyclization to form substituted imidazoles. pharmaguideline.com Such transformations fundamentally alter the core structure and its associated physicochemical properties.
| Transformation Type | Reagents/Conditions | Resulting Structure | Comments |
|---|---|---|---|
| Directed Metalation | n-BuLi, then Electrophile (E⁺) | 2-E-oxazole derivative | Applicable to 2-unsubstituted analogues. nih.govacs.org |
| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride), heat | Substituted pyridine | Ring system transformation. wikipedia.org |
| Ring Conversion | Ammonia/Formamide, heat | Substituted imidazole | Fundamental scaffold change. pharmaguideline.com |
Theoretical and Computational Chemistry Studies of 5 Azepan 1 Yl 2 Benzyl 4 Tosyloxazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are theoretical methods used to model and predict the properties of molecules. These calculations provide insights into a molecule's stability, reactivity, and electronic characteristics.
Conformational Analysis and Dynamics Simulations
These computational methods are used to study the movement of atoms within a molecule and to explore its different possible shapes, or conformations.
In Silico Studies of Reaction Pathways and Energetics
In silico studies are crucial for understanding the reactivity and stability of molecules. For a compound like 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole, computational methods would provide insights into its formation, potential degradation pathways, and reactivity in various chemical environments.
Computational Elucidation of Complex Reaction Mechanisms
To elucidate the reaction mechanisms involving this compound, computational chemists would typically employ methods like Density Functional Theory (DFT). nih.gov This approach allows for the mapping of potential energy surfaces for proposed reaction pathways.
Key aspects of such a study would include:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The geometry and energetic barrier of these states are critical for determining reaction kinetics.
Intermediate Identification: Locating any stable intermediates that may form during the course of a reaction.
Reaction Coordinate Analysis: Following the geometric changes of the molecule along the reaction pathway to confirm the connection between reactants, transition states, and products.
For instance, a common reaction for this molecule could be the nucleophilic substitution of the tosyloxy group. A computational study would model the approach of a nucleophile, the breaking of the C-O bond, and the departure of the tosylate leaving group. The calculated activation energy would predict the feasibility of such a reaction.
Table 1: Hypothetical Parameters for a Nucleophilic Substitution Reaction Pathway
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Reactant Complex Energy | 0.0 | The relative energy of the initial state with the nucleophile associated with the molecule. |
| Activation Energy (Ea) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction. |
| Transition State Energy | 15 - 25 | The energy of the highest point on the reaction pathway. |
| Product Complex Energy | -10 | The relative energy of the final state with the departed tosylate group. A negative value indicates an exothermic reaction. |
Note: The data in this table is hypothetical and serves only to illustrate the type of information that a computational study would provide. No experimental or calculated data for this specific reaction of this compound has been reported.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.gov
NMR Spectroscopy:
Calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (δ) for ¹H and ¹³C nuclei.
These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental spectrum. Discrepancies between theoretical and experimental values can sometimes suggest structural inaccuracies or solvent effects. nih.gov
IR Spectroscopy:
Computational models can calculate the vibrational frequencies of the molecule. Each frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.
These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which is invaluable for interpreting experimental data and identifying characteristic functional group vibrations (e.g., C=N, C-O, S=O).
Table 2: Illustrative Predicted Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Associated Functional Group/Atom |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | C2 of the oxazole (B20620) ring |
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | C4 of the oxazole ring (attached to tosyloxy group) |
| ¹H NMR | Chemical Shift (δ) | ~4.0 ppm | CH₂ of the benzyl (B1604629) group |
| IR Spectroscopy | Vibrational Frequency (ν) | ~1650 cm⁻¹ | C=N stretching of the oxazole ring |
| IR Spectroscopy | Vibrational Frequency (ν) | ~1370 cm⁻¹ & ~1180 cm⁻¹ | Asymmetric and symmetric SO₂ stretching of the tosyloxy group |
Note: The data presented in this table is illustrative and based on typical values for similar functional groups. It is not the result of a specific computational study on this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Oxazole Azepane Hybrids
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds, providing a highly accurate mass measurement from which the elemental composition can be deduced. nih.gov For 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole (C₂₅H₂₈N₂O₄S), HRMS analysis would yield a precise mass of the molecular ion [M+H]⁺, confirming its molecular formula.
The subsequent application of tandem mass spectrometry (MS/MS) allows for the study of its fragmentation pathways. By inducing collision-induced dissociation, characteristic fragment ions are produced that offer insights into the molecule's structure. Key fragmentation patterns for this compound would likely involve the cleavage of the tosyl group, scission of the azepane ring, and fragmentation of the oxazole (B20620) core. nih.govresearchgate.net Analysis of these fragments helps to piece together the connectivity of the different structural motifs within the molecule. kobv.de
Interactive Data Table: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₂₅H₂₉N₂O₄S⁺ | 453.1899 |
| [M-Tos+H]⁺ | C₁₈H₂₂N₂O⁺ | 282.1732 |
| [Tos]⁺ | C₇H₇O₂S⁺ | 155.0167 |
| [Azepan-1-yl-oxazole]⁺ | C₁₀H₁₅N₂O⁺ | 179.1184 |
| [Benzyl]⁺ | C₇H₇⁺ | 91.0548 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. scielo.br For a complete structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is employed.
Advanced NMR Pulse Sequences for Connectivity and Stereochemistry
Advanced pulse sequences are crucial for resolving complex spectral overlaps and establishing unambiguous correlations. Key techniques include:
Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the benzyl (B1604629) and azepane rings.
Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton to its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzyl, oxazole, azepane, and tosyl fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing insights into the molecule's preferred conformation and relative stereochemistry. ipb.pt
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for Key Fragments
| Fragment | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Benzyl | CH₂ | ~4.0-4.5 | ~35-45 |
| Benzyl | Aromatic CH | ~7.2-7.4 | ~125-130 |
| Azepane | α-CH₂ | ~3.0-3.5 | ~50-60 |
| Azepane | β,γ-CH₂ | ~1.5-2.0 | ~25-35 |
| Tosyl | CH₃ | ~2.4 | ~21 |
| Tosyl | Aromatic CH | ~7.3-7.8 (d) | ~127-130 |
| Oxazole | C2, C5 | - | ~150-165 |
Solid-State NMR for Polymorphic and Amorphous Forms
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize its structure in the solid phase. This is particularly useful for studying polymorphism—the existence of multiple crystalline forms—or amorphous states, which can have different physical properties. ssNMR can reveal details about molecular packing and conformational differences between the solid and solution states.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. ed.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles. researchgate.net
Crucially, for chiral molecules, X-ray crystallography using anomalous dispersion can establish the absolute configuration of stereocenters without ambiguity. nih.govrsc.org This technique would definitively determine the spatial arrangement of the substituents around any chiral centers in the molecule. The resulting crystal structure also reveals the molecule's conformation in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques can confirm the presence of key structural components. nih.gov
Characteristic vibrational bands would be expected for:
C=N and C=C stretching of the oxazole and aromatic rings. researchgate.net
S=O stretching of the sulfonyl group in the tosylate.
C-H stretching of the aromatic and aliphatic moieties.
C-O and C-N stretching vibrations. mdpi.com
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of the vibrational modes can be achieved. Furthermore, subtle shifts in vibrational frequencies can provide information about different conformational states or polymorphic forms.
Future Research Trajectories for 5 Azepan 1 Yl 2 Benzyl 4 Tosyloxazole in Chemical Science
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of polysubstituted oxazoles is a well-established field, yet there is always a demand for more efficient, sustainable, and versatile methods. ijpsonline.comresearchgate.net Future research on the synthesis of 5-(azepan-1-yl)-2-benzyl-4-tosyloxazole could focus on developing novel synthetic routes that are both high-yielding and environmentally friendly.
One potential approach is the application of green chemistry principles, such as microwave-assisted organic synthesis (MAOS). acs.org MAOS has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds, including oxazoles. ijpsonline.com Another avenue for sustainable synthesis is the use of magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching. researchgate.net
Furthermore, the development of one-pot, multi-component reactions for the synthesis of this compound would be highly desirable. acs.orgresearchgate.net Such reactions, where multiple chemical transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction.
| Potential Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields, and cleaner reactions. |
| Catalysis with Nanoparticles | Employment of magnetically recoverable nanocatalysts. | Easy catalyst separation and recycling, and enhanced sustainability. |
| One-Pot Multi-Component Reaction | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced waste, and lower operational costs. |
Exploration of Structure-Reactivity Relationships through Targeted Modifications
The unique arrangement of functional groups in this compound provides a rich platform for investigating structure-reactivity relationships. nih.govresearchgate.net Systematic modifications of its core structure would allow for a detailed understanding of how each component influences the compound's chemical and physical properties.
| Structural Modification | Potential Impact on Reactivity | Research Focus |
| Variation of the leaving group at C4 | Altering the rate of nucleophilic substitution. | Exploring reactions with a library of nucleophiles. |
| Substitution on the benzyl (B1604629) ring at C2 | Modulating the electronic properties of the oxazole (B20620) core. | Investigating the effect on reaction kinetics and mechanisms. |
| Modification of the azepane ring at C5 | Influencing the steric hindrance and conformational flexibility. | Studying the impact on binding affinities and biological activity. |
Application as a Core Scaffold for the Synthesis of Diverse Chemical Libraries
Oxazole-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net The structure of this compound makes it an ideal scaffold for the construction of diverse chemical libraries for drug discovery. nih.govnih.gov
The tosylate group can be readily displaced by a variety of functional groups, allowing for the introduction of diverse side chains at the 4-position. The benzyl and azepane moieties also offer sites for further functionalization. This versatility could be exploited in combinatorial chemistry to generate a large number of structurally related compounds. nih.gov These libraries could then be screened against various biological targets to identify new lead compounds for drug development. The oxazole core itself is a known pharmacophore in many biologically active molecules, further enhancing the potential of its derivatives. journalajst.comtandfonline.com
Utilization in Material Science Applications (e.g., Optoelectronic Materials, Polymers)
The oxazole ring is a component of many fluorescent and optoelectronic materials. nih.govresearchgate.net The photophysical properties of oxazole derivatives can often be tuned by altering the substituents on the oxazole ring. nih.gov Future research could explore the potential of this compound and its derivatives in material science.
Investigations into the fluorescence and phosphorescence properties of this compound could reveal its potential as a novel fluorophore. nih.govresearchgate.net Furthermore, this compound could serve as a monomer for the synthesis of novel oxazole-containing polymers. ontosight.aiontosight.ai Such polymers might exhibit interesting thermal, mechanical, or electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or advanced coatings. ontosight.aimdpi.com
Mechanistic Organic Chemistry Investigations Leveraging the Compound's Unique Architecture
The structure of this compound presents several opportunities for fundamental mechanistic studies in organic chemistry. The presence of a good leaving group on the oxazole ring allows for detailed kinetic and mechanistic investigations of nucleophilic aromatic substitution reactions on this heterocyclic system. rsc.orgcutm.ac.in
The oxazole ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. thieme-connect.comwikipedia.orgacs.org The specific substituents on this compound could influence the feasibility and stereochemical outcome of such reactions. nih.gov Detailed mechanistic studies of these cycloadditions could provide valuable insights into the reactivity of substituted oxazoles and expand their synthetic utility. researchgate.net
Q & A
Q. Key Optimization Factors :
- Temperature control (40–80°C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Advanced: How does solvent selection influence reaction kinetics and product distribution in 4-tosyloxazole synthesis?
Methodological Answer:
Solvent polarity and proticity critically impact outcomes:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of azepane, improving substitution yields but risking over-tosylation .
- Non-Polar Solvents (DCM, THF) : Reduce byproduct formation in cyclization steps but slow reaction rates .
Q. Data-Driven Example :
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 0.45 | 78 | 12 |
| DCM | 0.22 | 65 | 5 |
Optimization requires balancing yield and purity via solvent screening .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for benzyl (δ 4.2–4.5 ppm), tosyl (δ 2.4 ppm, CH₃), and azepane (δ 1.5–3.0 ppm) .
- FT-IR : Confirm oxazole ring (C=N stretch at 1600–1650 cm⁻¹) and sulfonate (S=O at 1150–1200 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the oxazole-azepane junction .
Advanced: How to resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Comparative SAR Analysis : Tabulate structural variations (e.g., substituents on benzyl or azepane) against bioactivity (e.g., IC₅₀) .
Hypothesis Testing : Use computational docking to assess target binding affinity discrepancies .
Q. Example from :
| Compound | Structural Variation | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Pyrazole derivative | No benzoxazine ring | 12.3 |
| Thiazole derivative | Different heterocycle | 45.6 |
Contradictions may arise from heterocycle-specific target interactions .
Basic: What are the key structural features determining the compound’s reactivity?
Methodological Answer:
- Electron-Deficient Oxazole Core : Prone to nucleophilic attack at the 4-position, enabling functionalization .
- Tosyl Group : Acts as a leaving group in substitution reactions but stabilizes intermediates via resonance .
- Azepane Ring : Steric bulk influences regioselectivity in further derivatization .
Advanced: What computational methods predict biological target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability with enzymes (e.g., kinases) using force fields like AMBER .
- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic modifications .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar intermediates .
- Recrystallization : Ethanol/water mixtures for final product crystallization, monitored by melting point analysis .
Advanced: How to design SAR studies for optimizing biological activity?
Methodological Answer:
Scaffold Modification : Vary substituents on benzyl (e.g., electron-withdrawing groups) and azepane (e.g., ring size) .
Bioisosteric Replacement : Substitute tosyl with mesyl or nosyl groups to modulate solubility and target affinity .
Activity Cliffs : Identify sharp potency changes (e.g., 10-fold IC₅₀ differences) to pinpoint critical substituents .
Basic: What are common byproducts in synthesis, and how are they mitigated?
Methodological Answer:
Q. Byproduct Table :
| Byproduct | Mitigation Strategy |
|---|---|
| Di-tosylated oxazole | Reduce reaction time |
| Azepane dimer | Use excess oxazole precursor |
Advanced: How to optimize reaction conditions for scalability while maintaining selectivity?
Methodological Answer:
Flow Chemistry : Scale up cyclization steps in continuous reactors to improve heat/mass transfer .
DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio) .
In-Line Analytics : Implement PAT (Process Analytical Technology) like FT-IR for real-time monitoring .
Q. Scalability Metrics :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield (%) | 75 | 68 |
| Purity (%) | 98 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
